molecular formula C20H16FNO B269450 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide

2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B269450
M. Wt: 305.3 g/mol
InChI Key: LRGNTMVNNMDQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide, also known as BPFA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. BPFA is a member of the acetamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which plays a role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant effects, with studies indicating that it may be effective against seizures induced by various agents. Additionally, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide is that it is relatively easy to synthesize, with a moderate yield. It is also relatively stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine its safety and efficacy in humans before it can be considered for clinical use.

Future Directions

There are several potential directions for future research on 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other drugs. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Overall, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide shows great promise as a versatile compound with a range of potential applications in the field of scientific research.

Synthesis Methods

The synthesis of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 4-bromo-1-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide. The overall yield of this reaction is approximately 60%.

Scientific Research Applications

2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for cancer, with studies indicating that it may be effective against breast, lung, and colon cancer cells.

properties

Product Name

2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C20H16FNO

Molecular Weight

305.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H16FNO/c21-18-10-12-19(13-11-18)22-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)

InChI Key

LRGNTMVNNMDQGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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